molecular formula C13H16O3 B13574664 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid

4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid

Katalognummer: B13574664
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: QPXYNPSYFAMYCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is a compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a benzofuran ring substituted with a methyl group and a butanoic acid side chain, making it a unique and interesting compound for scientific research.

Vorbereitungsmethoden

The synthesis of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2,3-dihydrobenzofuran with butanoic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity of the compound.

Analyse Chemischer Reaktionen

4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, benzofuran compounds, including this compound, have shown significant biological activities such as anticancer, antibacterial, and antiviral properties . These compounds are being investigated for their potential as therapeutic agents in the treatment of various diseases. In industry, benzofuran derivatives are used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

4-(2-Methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can be compared with other similar benzofuran derivatives. Some similar compounds include 2,3-dihydrobenzofuran-5-acetic acid and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl. These compounds share the benzofuran core structure but differ in their substituents and side chains . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid

InChI

InChI=1S/C13H16O3/c1-9-7-11-8-10(3-2-4-13(14)15)5-6-12(11)16-9/h5-6,8-9H,2-4,7H2,1H3,(H,14,15)

InChI-Schlüssel

QPXYNPSYFAMYCB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(O1)C=CC(=C2)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.